N-[(E)-naphthalen-2-ylmethylideneamino]-N'-[(Z)-naphthalen-2-ylmethylideneamino]pentanediamide
Overview
Description
N-[(E)-naphthalen-2-ylmethylideneamino]-N’-[(Z)-naphthalen-2-ylmethylideneamino]pentanediamide is a complex organic compound characterized by its unique structure, which includes two naphthalene rings connected by a pentanediamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-naphthalen-2-ylmethylideneamino]-N’-[(Z)-naphthalen-2-ylmethylideneamino]pentanediamide typically involves the condensation of naphthalen-2-ylmethylideneamine with a pentanediamide precursor under controlled conditions. The reaction is often catalyzed by a suitable base, such as sodium hydroxide, and carried out in an organic solvent like ethanol or methanol. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-naphthalen-2-ylmethylideneamino]-N’-[(Z)-naphthalen-2-ylmethylideneamino]pentanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of naphthalene derivatives with additional functional groups.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the imine groups to amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Naphthalene derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction: Naphthalen-2-ylmethylamine derivatives.
Substitution: Halogenated or alkylated naphthalene derivatives.
Scientific Research Applications
N-[(E)-naphthalen-2-ylmethylideneamino]-N’-[(Z)-naphthalen-2-ylmethylideneamino]pentanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe or sensor due to its unique photophysical properties.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of N-[(E)-naphthalen-2-ylmethylideneamino]-N’-[(Z)-naphthalen-2-ylmethylideneamino]pentanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Naphthalen-2-ylmethanamine: A simpler compound with a single naphthalene ring and an amine group.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: A more complex compound with additional functional groups and a triazole ring.
Uniqueness
N-[(E)-naphthalen-2-ylmethylideneamino]-N’-[(Z)-naphthalen-2-ylmethylideneamino]pentanediamide is unique due to its dual naphthalene rings and pentanediamide linkage, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
N-[(E)-naphthalen-2-ylmethylideneamino]-N'-[(Z)-naphthalen-2-ylmethylideneamino]pentanediamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O2/c32-26(30-28-18-20-12-14-22-6-1-3-8-24(22)16-20)10-5-11-27(33)31-29-19-21-13-15-23-7-2-4-9-25(23)17-21/h1-4,6-9,12-19H,5,10-11H2,(H,30,32)(H,31,33)/b28-18-,29-19+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLHALBVLUFVET-SVJPUMPYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C=NNC(=O)CCCC(=O)NN=CC3=CC4=CC=CC=C4C=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)/C=N/NC(=O)CCCC(=O)N/N=C\C3=CC4=CC=CC=C4C=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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